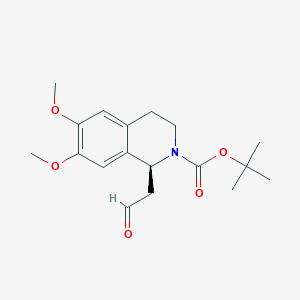
tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Oxidation and Esterification: The final steps involve oxidation to introduce the oxoethyl group and esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to optimize the synthesis process .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxoethyl groups.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Isoquinoline derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for the production of high-performance polymers and other advanced materials.
作用机制
The mechanism of action of tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
相似化合物的比较
Similar Compounds
- tert-butyl (1S)-1-cyclohexyl-2-oxoethylcarbamate
- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate stands out due to its unique combination of functional groups. The presence of both methoxy and oxoethyl groups, along with the isoquinoline core, provides a distinct reactivity profile and potential for diverse biological activities .
属性
分子式 |
C18H25NO5 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-8-6-12-10-15(22-4)16(23-5)11-13(12)14(19)7-9-20/h9-11,14H,6-8H2,1-5H3/t14-/m0/s1 |
InChI 键 |
VZRYWMFNWWUHIX-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2[C@@H]1CC=O)OC)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




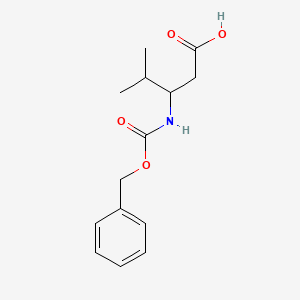
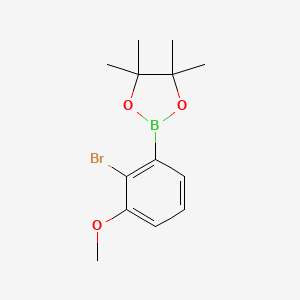
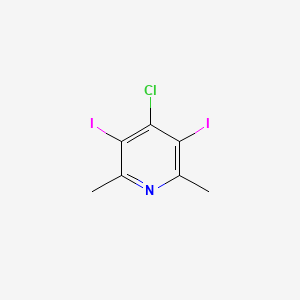
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
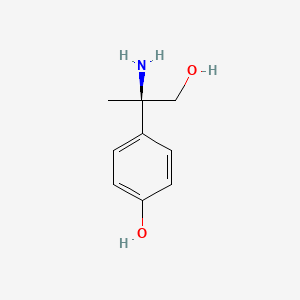
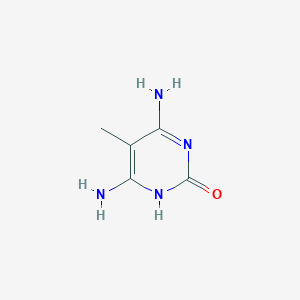
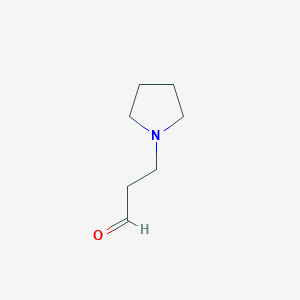
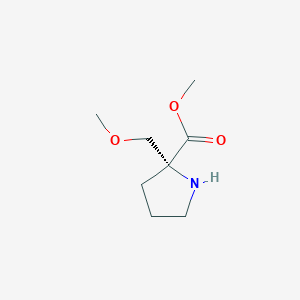
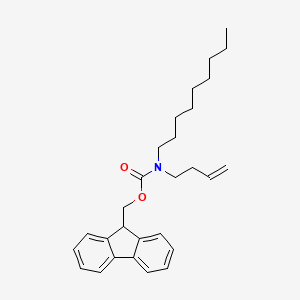
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)

